2-Bromo-3-hexylthieno[3,2-b]thiophene
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Overview
Description
2-Bromo-3-hexylthieno[3,2-b]thiophene is a compound belonging to the class of thienothiophenes, which are heterocyclic compounds containing a fused ring system of thiophene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hexylthieno[3,2-b]thiophene typically involves a multi-step process. One common method starts with the bromination of 3-hexylthiophene to form 2-bromo-3-hexylthiophene. This intermediate is then subjected to further reactions to form the desired thienothiophene structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hexylthieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thienothiophenes, which are valuable in the synthesis of conjugated polymers for electronic applications .
Scientific Research Applications
2-Bromo-3-hexylthieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for OLEDs and OFETs
Photovoltaics: Incorporated into materials for organic solar cells due to its favorable electronic properties.
Material Science: Studied for its potential in creating novel materials with unique optoelectronic properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-hexylthieno[3,2-b]thiophene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The presence of the bromine atom allows for further functionalization, making it a versatile building block for various applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hexylthiophene: Similar in structure but lacks the fused thiophene ring system.
Thieno[3,2-b]thiophene: The parent compound without the hexyl and bromo substituents.
Uniqueness
2-Bromo-3-hexylthieno[3,2-b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and makes it particularly useful in the synthesis of advanced materials for optoelectronic applications .
Properties
Molecular Formula |
C12H15BrS2 |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
5-bromo-6-hexylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-11-10(7-8-14-11)15-12(9)13/h7-8H,2-6H2,1H3 |
InChI Key |
MLSKDKVGFJGFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC2=C1SC=C2)Br |
Origin of Product |
United States |
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